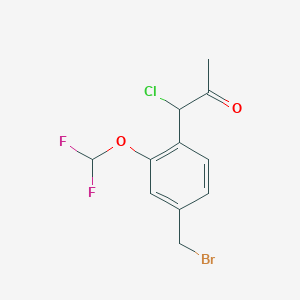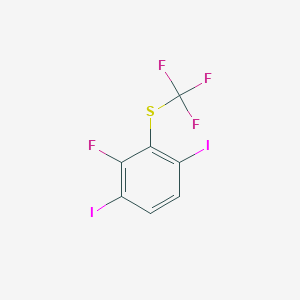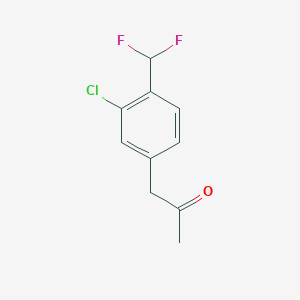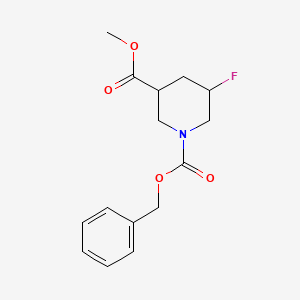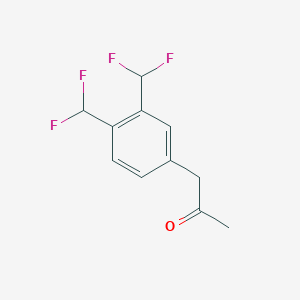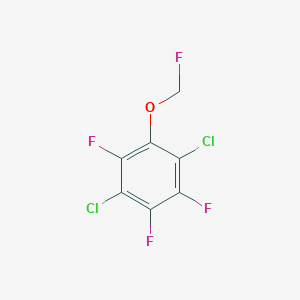
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene is a complex organic compound with the molecular formula C7H2Cl2F4O and a molecular weight of 248.99 . This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a fluoromethoxy group attached to a benzene ring. It is used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene involves several steps. One common method starts with the fluorination of pentachlorobenzonitrile using an alkali metal fluoride in the presence of a catalyst such as N, N, N-hexa-substituted guanidine. This reaction is carried out in an organic solvent. The resulting product undergoes hydrolysis under alkaline conditions (e.g., sodium hydroxide) followed by decarboxylation to yield the desired compound . This method is advantageous due to its simplicity, ease of operation, and cost-effectiveness, making it suitable for industrial production.
Análisis De Reacciones Químicas
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where halogen atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of molecular oxygen.
Reduction Reactions: The compound can be reduced under specific conditions to form different products.
Common reagents used in these reactions include molecular oxygen, DDQ, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of multiple halogen atoms and a fluoromethoxy group allows it to engage in various chemical interactions, influencing biochemical pathways and molecular functions. detailed studies on its exact mechanism of action are still ongoing.
Comparación Con Compuestos Similares
1,4-Dichloro-2-fluoromethoxy-3,5,6-trifluorobenzene can be compared with other halogenated benzene derivatives such as:
- 1,3-Dichloro-2,4,6-trifluorobenzene
- 2,4-Dichloro-1,3,5-trifluorobenzene
These compounds share similar structural features but differ in the position and number of halogen atoms and functional groups. The unique arrangement of halogen atoms and the presence of a fluoromethoxy group in this compound contribute to its distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C7H2Cl2F4O |
|---|---|
Peso molecular |
248.99 g/mol |
Nombre IUPAC |
1,4-dichloro-2,3,5-trifluoro-6-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H2Cl2F4O/c8-2-4(11)5(12)3(9)7(6(2)13)14-1-10/h1H2 |
Clave InChI |
VWFRSLKWIAHLLO-UHFFFAOYSA-N |
SMILES canónico |
C(OC1=C(C(=C(C(=C1Cl)F)F)Cl)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


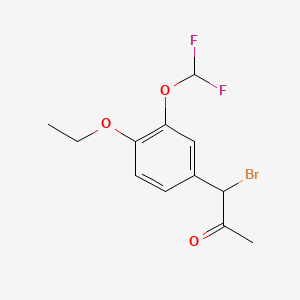



![5-[2-[(7aR)-1-(6-hydroxy-5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B14062520.png)
